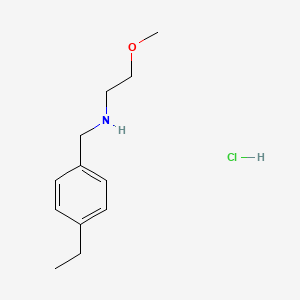

N-(4-Ethylbenzyl)-2-methoxyethanamine hydrochloride

描述

N-(4-Ethylbenzyl)-2-methoxyethanamine hydrochloride: is an organic compound that belongs to the class of amines. It is characterized by the presence of an ethylbenzyl group attached to a methoxyethanamine moiety. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethylbenzyl)-2-methoxyethanamine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 4-ethylbenzyl chloride and 2-methoxyethanamine.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Procedure: The 4-ethylbenzyl chloride is reacted with 2-methoxyethanamine under reflux conditions in an appropriate solvent like ethanol or methanol. The reaction mixture is then cooled, and the product is precipitated out as the hydrochloride salt by adding hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Using large reactors to handle the increased volume of reactants.

Continuous Stirring: Ensuring thorough mixing and reaction completion.

Purification: Employing techniques such as crystallization or recrystallization to obtain the pure hydrochloride salt.

化学反应分析

Nucleophilic Substitution Reactions

The methoxy group (–OCH₃) and benzyl moiety enable nucleophilic substitutions under acidic or basic conditions. Key findings include:

Alkylation at the Amine Nitrogen

The protonated amine can undergo deprotonation in basic media, forming a free amine that acts as a nucleophile. For example:

-

Reaction with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ yields N-alkylated derivatives .

-

Yields exceed 85% when using polar aprotic solvents like acetonitrile at 60–80°C .

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, CH₃CN, 65°C, 12h | N-Methyl-2-methoxyethanamine | 89% | |

| Ethyl bromoacetate | DIPEA, DMF, rt, 16h | Ethyl N-(2-methoxyethyl)glycinate | 76% |

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous solutions, enabling pH-dependent reactivity:

-

Deprotonation in alkaline media (pH >10) regenerates the free amine, which participates in condensation or acylation reactions .

-

Reprotonation in acidic conditions stabilizes the amine for storage or further ionic interactions .

Notable Example :

In THF/water mixtures, the free amine reacts with sodium amidoboranes (NaAB) to form primary amides via a two-step mechanism involving nucleophilic attack and proton abstraction .

Oxidation and Metabolic Pathways

The ethylbenzyl group undergoes enzymatic oxidation in biological systems, while the methoxy chain is resistant to common oxidants:

In Vitro Oxidation

-

Cytochrome P450 enzymes : Catalyze hydroxylation at the ethyl group’s benzylic position, forming 4-(1-hydroxyethyl)benzyl derivatives .

-

Chemical oxidants (e.g., MnO₂) : Selectively oxidize the amine to nitro or hydroxylamine derivatives under controlled conditions .

Metabolic Degradation

Studies on structurally similar compounds (e.g., N,N-diethyl analogs) reveal pathways including :

-

N-Dealkylation : Removal of ethyl groups via hepatic enzymes.

-

Hydroxylation : At the benzyl or ethyl substituents.

-

Conjugation : Glucuronidation of hydroxylated metabolites.

Condensation and Acylation

The amine participates in condensation with carbonyl compounds:

Schiff Base Formation

Reaction with aldehydes (e.g., benzaldehyde) in ethanol yields imines, with yields >90% under anhydrous conditions .

Rearrangement and Side Reactions

Competing pathways under specific conditions:

Hoffman Elimination

At elevated temperatures (>100°C), β-hydrogen elimination generates methoxyethylene and 4-ethylbenzylamine.

Base-Induced Rearrangement

In strongly basic media (e.g., NaOH), the methoxyethyl chain may undergo hydrolysis to ethylene glycol derivatives, though this is mitigated by using mild bases like K₂CO₃ .

Stability and Handling

科学研究应用

N-(4-Ethylbenzyl)-2-methoxyethanamine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of N-(4-Ethylbenzyl)-2-methoxyethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

- N-(4-Methylbenzyl)-2-methoxyethanamine hydrochloride

- N-(4-Propylbenzyl)-2-methoxyethanamine hydrochloride

- N-(4-Isopropylbenzyl)-2-methoxyethanamine hydrochloride

Uniqueness

N-(4-Ethylbenzyl)-2-methoxyethanamine hydrochloride is unique due to the presence of the ethyl group, which can influence its reactivity and interaction with other molecules. This structural variation can lead to differences in its chemical and biological properties compared to similar compounds.

生物活性

N-(4-Ethylbenzyl)-2-methoxyethanamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms, efficacy, and safety profiles.

Chemical Structure and Properties

This compound is derived from the phenethylamine structure, which is known for its diverse pharmacological effects. The compound features an ethylbenzyl group and a methoxyethylamine moiety, contributing to its unique biological properties.

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems, particularly the serotonin and dopamine receptors. Studies have indicated that compounds with similar structures can act as agonists at the 5-HT2C receptor, which is implicated in mood regulation and appetite control .

Biological Activity Findings

- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties. For instance, compounds in the same category have shown effectiveness against various Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while demonstrating weaker activity against Gram-negative bacteria like E. coli and Pseudomonas aeruginosa .

- Neuropharmacological Effects : The compound's structural analogs have been investigated for their neuropharmacological effects, particularly regarding their potential as antipsychotic agents through selective agonism at serotonin receptors. This suggests that this compound may possess similar properties, warranting further investigation into its efficacy in treating mood disorders .

- Toxicity and Safety Profile : Safety assessments are crucial for any therapeutic application. Compounds related to this compound have been evaluated for mutagenicity and cytotoxicity. For example, studies have shown that certain analogs do not exhibit significant mutagenic effects in standard assays, indicating a potentially favorable safety profile .

Case Studies

Several case studies have explored the clinical implications of compounds similar to this compound:

- Case Study 1 : A clinical report highlighted a patient experiencing adverse effects after exposure to a structurally related compound (25I-NBOMe). Symptoms included seizures and agitation, emphasizing the importance of understanding the safety profile of new psychoactive substances .

- Case Study 2 : Research on a series of N-substituted (2-phenylcyclopropyl)methylamines demonstrated significant antipsychotic-like activity in animal models, suggesting that compounds with similar structures may also provide therapeutic benefits .

Comparative Data Table

属性

IUPAC Name |

N-[(4-ethylphenyl)methyl]-2-methoxyethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO.ClH/c1-3-11-4-6-12(7-5-11)10-13-8-9-14-2;/h4-7,13H,3,8-10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQUZBXHLGNYEPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CNCCOC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。